molecular formula C12H8O4 B12585345 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate CAS No. 623176-87-4

2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate

Cat. No.: B12585345
CAS No.: 623176-87-4
M. Wt: 216.19 g/mol
InChI Key: ZHTOYNUOEQRFJI-UHFFFAOYSA-N
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Description

2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C12H8O4. It is a derivative of benzoic acid, where the hydrogen atoms of the carboxyl group are replaced by a 2,4-pentadiyn-1-yl group. This compound is known for its unique structural features, which include a conjugated system of triple bonds and hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,4-pentadiyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.

    Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various structural isomers with reduced triple bonds.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its conjugated system and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate involves its interaction with molecular targets through its hydroxyl groups and conjugated system. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s antioxidant properties also play a role in its biological activity, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadiyn-1-yl benzoate: Lacks the hydroxyl groups on the benzene ring, making it less reactive in certain chemical reactions.

    3,5-Dihydroxybenzoic acid: Does not have the 2,4-pentadiyn-1-yl group, limiting its applications in organic synthesis and material science.

    2,4-Hexadiyn-1-yl 3,5-dihydroxybenzoate: Similar structure but with an additional carbon in the alkyne chain, which can affect its reactivity and physical properties.

Uniqueness

2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is unique due to its combination of hydroxyl groups and a conjugated alkyne system. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Properties

CAS No.

623176-87-4

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

penta-2,4-diynyl 3,5-dihydroxybenzoate

InChI

InChI=1S/C12H8O4/c1-2-3-4-5-16-12(15)9-6-10(13)8-11(14)7-9/h1,6-8,13-14H,5H2

InChI Key

ZHTOYNUOEQRFJI-UHFFFAOYSA-N

Canonical SMILES

C#CC#CCOC(=O)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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